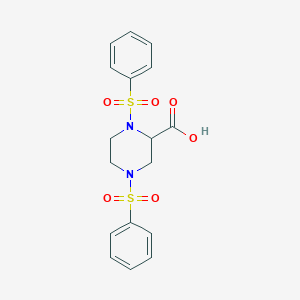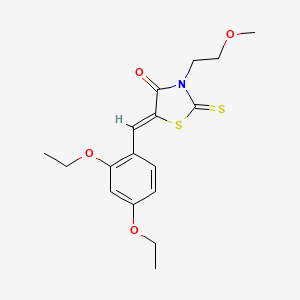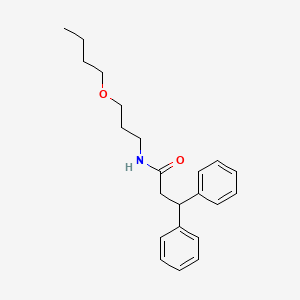
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid (BPPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPC is a white crystalline powder that is soluble in water and organic solvents. It has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting COX-2 activity, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been shown to reduce inflammation and pain in various inflammatory conditions such as rheumatoid arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has several advantages for lab experiments. It is a stable and crystalline compound that can be easily synthesized with high purity and yield. It is also soluble in water and organic solvents, making it suitable for various applications. However, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has some limitations, such as its low solubility in some solvents and its potential toxicity at high concentrations. Therefore, caution should be taken when handling 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid. In medicinal chemistry, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be used as a lead compound to develop new drugs for the treatment of various diseases. In materials science, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be used to synthesize new MOFs with specific properties and applications. In catalysis, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be used as a ligand for the development of new catalysts with high activity and selectivity. Furthermore, the mechanism of action of 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be further studied to understand its potential applications in various fields.
Conclusion
In conclusion, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid is a chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. It can be easily synthesized using different methods, and its mechanism of action has been extensively studied. 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. However, caution should be taken when handling 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid in lab experiments due to its potential toxicity at high concentrations. There are several future directions for the study of 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid, including the development of new drugs, materials, and catalysts.
Synthesemethoden
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be synthesized using different methods, including the reaction of piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,4-dibromobenzene to yield 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid. Alternatively, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be synthesized using the reaction of piperazine with p-toluenesulfonyl isocyanate followed by reaction with 1,4-dibromobenzene. These methods have been successfully used to synthesize 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. It has been used as a lead compound to develop new drugs for the treatment of various diseases such as rheumatoid arthritis and cancer.
In materials science, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been used to synthesize MOFs with high surface area and stability.
In catalysis, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been used as a ligand for metal complexes. The resulting complexes have been shown to have high catalytic activity in various reactions such as cross-coupling reactions and asymmetric hydrogenation.
Eigenschaften
IUPAC Name |
1,4-bis(benzenesulfonyl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S2/c20-17(21)16-13-18(26(22,23)14-7-3-1-4-8-14)11-12-19(16)27(24,25)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWIMWJVUUOPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(phenylsulfonyl)piperazine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide](/img/structure/B5207592.png)
![[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B5207598.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5207604.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207605.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207608.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5207615.png)

![dimethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5207620.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide](/img/structure/B5207626.png)
![N-(1-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207630.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5207638.png)
![1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5207640.png)